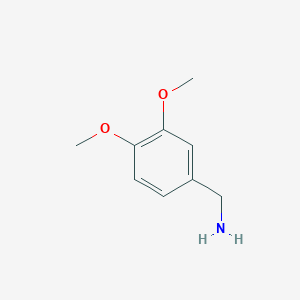

3,4-Dimethoxybenzylamine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 271740. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Benzylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(3,4-dimethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-11-8-4-3-7(6-10)5-9(8)12-2/h3-5H,6,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIVNUTGTTIRPQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50206292 | |

| Record name | 3,4-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5763-61-1 | |

| Record name | Veratrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5763-61-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dimethoxybenzylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005763611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Veratrylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271740 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dimethoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50206292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxybenzylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.807 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIMETHOXYBENZYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQA442BL6W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3,4-Dimethoxybenzylamine: Physicochemical Properties, Synthesis, and Biological Relevance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the physical and chemical properties of 3,4-Dimethoxybenzylamine, a key intermediate in the synthesis of various pharmaceutical compounds. This document details experimental protocols for its synthesis, purification, and characterization, and includes a summary of its known biological activities, particularly its interaction with serotonin (B10506) receptors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and conceptual relationships are visualized using Graphviz diagrams.

Introduction

This compound, also known as veratrylamine, is a primary amine that serves as a versatile building block in organic synthesis. Its structure, featuring a dimethoxy-substituted benzene (B151609) ring, is a common motif in a variety of biologically active molecules. This guide aims to provide a comprehensive resource for researchers and professionals working with this compound, covering its fundamental properties, practical synthetic considerations, and an exploration of its biological significance.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical reactions.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| IUPAC Name | (3,4-Dimethoxyphenyl)methanamine | |

| Synonyms | Veratrylamine, 3,4-Dimethoxybenzenemethanamine | |

| CAS Number | 5763-61-1 | |

| Molecular Formula | C₉H₁₃NO₂ | [1] |

| Molecular Weight | 167.21 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| Boiling Point | 281-284 °C (lit.) | |

| Melting Point | Not applicable (liquid at room temperature) | |

| Density | 1.109 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.556 (lit.) |

Table 2: Solubility and Stability

| Property | Value/Information | Reference(s) |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and chloroform. | [2] |

| Stability | Air sensitive. Should be stored under an inert atmosphere (e.g., nitrogen). | [1] |

| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. | [1] |

Table 3: Safety Information

| Property | Value/Information | Reference(s) |

| Hazard Class | 8 (Corrosive) | [3] |

| Packing Group | III | [3] |

| UN Number | UN2735 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on established chemical principles and general procedures for similar compounds.

Synthesis via Reductive Amination of 3,4-Dimethoxybenzaldehyde (B141060)

Reductive amination is a widely used and efficient method for the synthesis of amines. This protocol describes the formation of this compound from 3,4-dimethoxybenzaldehyde and ammonia, followed by in-situ reduction of the intermediate imine.

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

Procedure:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 eq) and ammonium chloride (1.5 eq) in methanol.

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the iminium ion.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.

-

Stir the mixture for 30 minutes, then transfer it to a separatory funnel.

-

Partition the residue between dichloromethane and the aqueous layer.

-

Separate the organic layer, and extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Synthesis Workflow for this compound.

Purification Protocol

The crude product from the synthesis can be purified using a combination of acid-base extraction and fractional distillation.

Materials:

-

Crude this compound

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

2 M Sodium hydroxide (B78521) (NaOH)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Fractional distillation apparatus

Procedure:

-

Acid-Base Extraction: a. Dissolve the crude product in diethyl ether. b. Transfer the solution to a separatory funnel and extract with 1 M HCl. The amine will be protonated and move to the aqueous layer. c. Separate and collect the aqueous layer. d. Cool the aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is >12 to regenerate the free amine. e. Extract the free amine from the basified aqueous solution with diethyl ether. f. Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄. g. Filter and remove the solvent under reduced pressure.

-

Fractional Distillation: a. Assemble a fractional distillation apparatus. b. Transfer the amine from the acid-base extraction to the distillation flask. c. Apply a vacuum and gently heat the flask. d. Collect the fraction that distills at the appropriate boiling point and pressure.

General Purification Workflow.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

3.3.1. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrumentation: A standard GC system coupled to a mass spectrometer.

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Carrier Gas: Helium.

-

Injection: A split/splitless injector.

-

Analysis: The retention time in the gas chromatogram will be characteristic of the compound, and the mass spectrum will show a molecular ion peak corresponding to its molecular weight (m/z = 167) and a characteristic fragmentation pattern.

3.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the benzylic protons (CH₂), the amine protons (NH₂), and the methoxy (B1213986) protons (OCH₃).

-

¹³C NMR Analysis: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

3.3.3. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a neat liquid between salt plates.

-

Analysis: The IR spectrum will show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy groups.

Biological Activity and Relevance in Drug Development

This compound is recognized for its role as a precursor in the synthesis of various pharmaceuticals. Notably, it has been identified as an inhibitor of serotonin receptors.[1] Serotonin (5-HT) receptors are a group of G protein-coupled receptors and ligand-gated ion channels that are the targets of a wide variety of therapeutic drugs.

The interaction of a compound like this compound with a serotonin receptor can lead to the modulation of downstream signaling pathways. While the specific pathway modulated by this compound is not extensively detailed in the literature, a general inhibitory mechanism at a G protein-coupled serotonin receptor is depicted below.

Inhibition of a G-protein coupled serotonin receptor.

The ability of this compound and its derivatives to interact with serotonin receptors makes them valuable scaffolds in the design and development of new therapeutic agents targeting a range of neurological and psychiatric disorders.

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties, synthetic and analytical protocols, and biological relevance of this compound. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating the effective use of this important chemical intermediate.

References

Spectroscopic Profile of 3,4-Dimethoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,4-Dimethoxybenzylamine (also known as Veratrylamine), a versatile intermediate in pharmaceutical synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering a foundational resource for compound identification, purity assessment, and methodological application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₉H₁₃NO₂, with a molecular weight of 167.21 g/mol .[1][2][3] The following sections and tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments, while the ¹³C NMR spectrum reveals the carbon framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.84 - 6.74 | m | 3H | Aromatic (H-2, H-5, H-6) |

| 3.87 | s | 6H | Methoxy (-OCH₃) |

| 3.77 | s | 2H | Benzyl (-CH₂NH₂) |

| 1.54 | s (broad) | 2H | Amine (-NH₂) |

Data sourced from publicly available spectra. Specific peak assignments are based on established chemical shift principles.

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 149.0 | Aromatic (C-3, C-4) |

| 135.5 | Aromatic (C-1) |

| 120.8 | Aromatic (C-6) |

| 111.8 | Aromatic (C-5) |

| 111.0 | Aromatic (C-2) |

| 55.8 | Methoxy (-OCH₃) |

| 46.7 | Benzyl (-CH₂) |

Data sourced from publicly available spectra.[4]

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. The resulting spectrum provides a "fingerprint" of the molecule, identifying the functional groups present.

Table 3: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3250 | Medium, Broad | N-H Stretch (primary amine, two bands expected)[5] |

| 3000-2850 | Medium-Strong | C-H Stretch (aromatic and aliphatic) |

| 1650-1580 | Medium | N-H Bend (primary amine)[5] |

| ~1600, ~1510, ~1460 | Medium-Strong | C=C Stretch (aromatic ring) |

| 1335-1250 | Strong | C-N Stretch (aromatic amine type)[5] |

| 1250-1020 | Strong | C-O Stretch (aryl ether) |

| 910-665 | Strong, Broad | N-H Wag (primary amine)[5] |

Characteristic absorption regions are based on the functional groups of this compound. Spectra for this compound are available in databases such as SpectraBase.[1]

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structure elucidation.

Table 4: Mass Spectrometry (Electron Ionization - EI) Data

| m/z | Relative Intensity | Assignment |

| 167 | ~75% | [M]⁺ (Molecular Ion) |

| 152 | ~100% (Base Peak) | [M-CH₃]⁺ |

| 136 | ~20% | [M-NH₂-CH₃]⁺ |

| 121 | ~15% | [M-2xOCH₃]⁺ |

| 107 | ~10% | |

| 91 | ~10% | Tropylium ion [C₇H₇]⁺ |

| 77 | ~15% | Phenyl ion [C₆H₅]⁺ |

Data sourced from the NIST WebBook.[6] The fragmentation pattern is consistent with the structure of this compound.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectral data presented. Instrument parameters may be optimized based on the specific spectrometer and sample concentration.

NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition: The spectrum is acquired on a 400 MHz or higher field NMR spectrometer. A standard one-pulse experiment is used with a 30° pulse angle, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument using a proton-decoupled pulse sequence. A larger number of scans (typically 1024 or more) and a longer relaxation delay (2-5 seconds) are used to ensure adequate signal-to-noise and accurate integration of all carbon signals.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the central peak of the CDCl₃ triplet for ¹³C.

Infrared (IR) Spectroscopy (ATR-FTIR)

-

Instrument Preparation: The Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

-

Sample Application: A small amount of liquid this compound is placed directly onto the ATR crystal, ensuring full coverage.

-

Data Acquisition: The spectrum is recorded over a range of 4000 to 400 cm⁻¹. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization)

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification.

-

Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation of the molecule.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z ratio.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis of a chemical compound.

Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.

Caption: Relationship between the chemical structure and its corresponding spectral data.

References

The Multifaceted Biological Activities of 3,4-Dimethoxybenzylamine Derivatives: A Technical Guide for Drug Discovery

Introduction: The 3,4-dimethoxybenzylamine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of biologically active compounds. Its derivatives have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective activities. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, focusing on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Antimicrobial Activity

Derivatives of this compound have shown significant promise as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi. The primary mechanism of action for some of these derivatives involves the inhibition of crucial cellular processes in microorganisms.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various this compound derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism. The following table summarizes the MIC values for a series of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives against several microbial strains.[1]

| Compound | S. aureus (µM) | S. typhi (µM) | E. coli (µM) | P. aeruginosa (µM) | C. albicans (µM) |

| 4a | 26.11 | - | - | - | 26.11 |

| 4b | - | 23.28 | 23.28 | 23.28 | - |

| 4c | - | - | - | 22.89 | - |

| 4d | 47.83 | - | 47.83 | - | - |

| 4h | 5.88 | 12.07 | - | - | - |

| 4i | - | - | 23.30 | - | 23.30 |

| Ceftriaxone (standard) | 3.52 | 14.08 | - | - | - |

Note: '-' indicates data not reported in the source.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)[1][2][3][4][5]

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism in a liquid medium.

-

Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

-

Controls: Positive (microorganism in broth without the compound) and negative (broth only) controls are included.

-

Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Anticancer Activity

Several derivatives of this compound have been investigated for their potential as anticancer agents. These compounds have been shown to induce cytotoxicity in various cancer cell lines through mechanisms that often involve the modulation of key signaling pathways.

Quantitative Anticancer Data

The cytotoxic potential of these derivatives is commonly assessed by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell viability. The table below presents the IC50 values for a novel 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one derivative (RAJI) against triple-negative breast cancer (TNBC) cell lines.[2][3]

| Compound | Cell Line | IC50 (µg/mL) |

| RAJI | MDA-MB-231 (TNBC) | 20 |

| RAJI | MDA-MB-468 (TNBC) | 25 |

| RAJI | MCF 10A (Normal Breast Epithelial) | 40 |

Experimental Protocol: MTT Assay for Cytotoxicity[6][7]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Signaling Pathways in Cancer

The anticancer effects of this compound derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that regulate cell proliferation, survival, and apoptosis.

Akt/PI3K Signaling Pathway

The PI3K/Akt signaling pathway is a crucial intracellular pathway that promotes cell survival and proliferation. A novel 3-(2-(3,4-dimethoxyphenyl)-2-oxoethylidene)indolin-2-one derivative, RAJI, has been shown to downregulate key components of this pathway, including Akt, PTEN, and mTOR, in triple-negative breast cancer cells.[2][3] This inhibition leads to the induction of apoptosis.

Neuroprotective Effects

Certain derivatives related to the this compound scaffold have demonstrated neuroprotective properties, suggesting their potential in treating neurodegenerative disorders. These effects are often mediated by the activation of pro-survival signaling cascades.

ERK-CREB Signaling Pathway

The ERK-CREB signaling pathway plays a vital role in neuronal survival and plasticity. A newly synthesized chromene derivative has been shown to exert neuroprotective effects by increasing the phosphorylation of ERK1/2 and the subsequent phosphorylation of the cAMP response element-binding protein (CREB).[4] This activation is crucial for its neuroprotective action against excitotoxicity.

Conclusion

This compound and its derivatives represent a highly versatile and promising class of compounds with a wide range of biological activities. The data and methodologies presented in this guide highlight their potential for the development of novel therapeutics for infectious diseases, cancer, and neurodegenerative disorders. The elucidation of their mechanisms of action, particularly their interaction with key signaling pathways, provides a rational basis for the future design and optimization of more potent and selective drug candidates. Further research into the structure-activity relationships and pharmacokinetic properties of these derivatives is warranted to translate their therapeutic potential into clinical applications.

References

- 1. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Evaluating the Cytotoxic Potential of 3-(2-(3,4 dimethoxyphenyl)-2-oxoethylidene) indolin-2-one) (RAJI) on Triple Negative Breast Cancer Cells [journal.waocp.org]

- 4. Antioxidant and Neuroprotective Effects of N-((3,4-Dihydro-2H-benzo[h]chromen-2-yl)methyl)-4-methoxyaniline in Primary Cultured Rat Cortical Cells: Involvement of ERK-CREB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Mechanism of Action of 3,4-Dimethoxybenzylamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a comprehensive overview of the current scientific understanding of 3,4-Dimethoxybenzylamine's mechanism of action. It is important to note that while the compound is recognized for its biological activity, detailed quantitative data on its direct interactions with specific molecular targets in biological systems are limited in publicly accessible scientific literature. This guide synthesizes the available information on the parent compound and its derivatives to provide a thorough understanding for research and development purposes.

Executive Summary

This compound, also known as veratrylamine, is a benzylamine (B48309) derivative that has been identified as a pharmacologically active molecule. Its primary reported biological effect is the inhibition of serotonin (B10506) receptors. Furthermore, the structural similarity to other neuroactive phenethylamines suggests a potential for interaction with other targets, such as monoamine oxidases. Derivatives of this compound have been synthesized and shown to possess a range of biological activities, including antimicrobial and antiulcer properties, with one derivative identified as a bacterial DNA topoisomerase I inhibitor. This guide will detail the known biological effects, present data on its derivatives, provide detailed experimental protocols for assessing its activity, and visualize potential mechanisms and workflows.

Core Biological Activity

The principal reported mechanism of action for this compound is its interaction with the serotonergic system.

Inhibition of Serotonin Receptors

This compound has been shown to exhibit inhibitory properties at serotonin receptors at a concentration of 10-5 M[1]. However, specific details regarding the affinity (Ki values) for various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, etc.) have not been extensively documented. The nature of this inhibition (e.g., competitive, non-competitive) is also not fully characterized. The interaction with serotonin receptors is a critical area for further investigation to understand the compound's neuropsychopharmacological potential.

Table 1: Qualitative Data on Serotonin Receptor Interaction

| Compound | Target | Observed Effect | Concentration |

| This compound | Serotonin Receptors | Inhibition | 10-5 M[1] |

Potential Mechanisms of Action

Based on the structural characteristics of this compound and the activities of related compounds, other potential mechanisms of action can be postulated.

Monoamine Oxidase (MAO) Inhibition

While direct evidence is lacking for this compound, the structurally related compound 3,4-Dimethoxyphenethylamine (DMPEA) has been reported to exhibit weak monoamine oxidase (MAO) inhibitory activity[2][3]. MAO enzymes are crucial for the degradation of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine. Inhibition of MAO-A is a known mechanism for antidepressant drugs. Given the structural similarity, it is plausible that this compound may also possess MAO inhibitory properties, which would contribute to its overall pharmacological profile.

Biological Activity of Derivatives

The 3,4-dimethoxybenzyl- scaffold has been utilized in the synthesis of various derivatives with significant biological activities.

Antimicrobial Activity

Derivatives of N'-Benzylidene-3,4-dimethoxybenzohydrazide have been designed and synthesized with the aim of targeting the multidrug efflux pump (MATE) in bacteria. Several of these compounds have demonstrated promising in vitro antibacterial and antifungal activities against a range of pathogens, including S. aureus, E. coli, and C. albicans.

DNA Topoisomerase Inhibition

A notable derivative, 2-(3,4-dimethoxyphenyl)-5-[5-(4-methylpiperazin-1-yl)-1H-benzimidazol-2yl]-1H-benzimidazole (DMA), has been identified as a novel DNA topoisomerase inhibitor that preferentially targets E. coli topoisomerase I over human topoisomerase I. This derivative was shown to be a poison inhibitor of the bacterial enzyme.

Experimental Protocols

To facilitate further research into the mechanism of action of this compound, detailed methodologies for key experiments are provided below.

Serotonin Receptor Binding Assay (Radioligand Displacement)

This protocol outlines a standard method for determining the binding affinity of a test compound to a specific serotonin receptor subtype.

Objective: To determine the inhibitory constant (Ki) of this compound for a specific serotonin receptor subtype.

Materials:

-

Test Compound: this compound

-

Cell Membranes: Membranes prepared from cells recombinantly expressing the human serotonin receptor of interest (e.g., 5-HT1A, 5-HT2A).

-

Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A).

-

Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4, containing appropriate ions (e.g., 10 mM MgCl₂, 0.2 mM EDTA).

-

Non-specific Binding Control: A high concentration of a non-labeled ligand for the target receptor (e.g., 10 µM Serotonin).

-

Instrumentation: 96-well microplates, filtration apparatus (cell harvester), glass fiber filters, scintillation vials, scintillation fluid, and a liquid scintillation counter.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. Dilute the radioligand and cell membranes to the desired concentrations in assay buffer.

-

Assay Setup (in triplicate in a 96-well plate):

-

Total Binding: Add assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Add assay buffer, radioligand, cell membranes, and the non-specific binding control.

-

Competition Binding: Add assay buffer, radioligand, cell membranes, and varying concentrations of this compound.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

-

Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound on MAO-A and MAO-B.

Objective: To determine the IC₅₀ value of this compound for MAO-A and MAO-B.

Materials:

-

Test Compound: this compound

-

Enzyme Source: Recombinant human MAO-A and MAO-B or mitochondrial fractions from a tissue source (e.g., rat liver).

-

Substrates: A specific substrate for each enzyme isoform (e.g., kynuramine (B1673886) for MAO-A, benzylamine for MAO-B).

-

Assay Buffer: Typically a phosphate (B84403) buffer at pH 7.4.

-

Detection Reagents: Reagents to detect the product of the enzymatic reaction (e.g., for a spectrophotometric assay using benzylamine as a substrate, the formation of benzaldehyde (B42025) can be monitored at 250 nm).

-

Instrumentation: 96-well UV-transparent microplates and a microplate spectrophotometer.

Procedure:

-

Preparation: Prepare serial dilutions of this compound in assay buffer. Prepare solutions of the MAO enzyme and substrate.

-

Assay Setup (in a 9-well plate):

-

To each well, add the assay buffer and the MAO enzyme (either MAO-A or MAO-B).

-

Add varying concentrations of this compound or vehicle (for control).

-

Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the specific substrate to each well.

-

Measurement: Immediately measure the change in absorbance (or fluorescence, depending on the assay method) over time at the appropriate wavelength.

-

Data Analysis:

-

Calculate the initial reaction velocity for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value using non-linear regression analysis.

-

Visualizations

Logical and Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate potential mechanisms and experimental workflows related to the biological activity of this compound.

Caption: Hypothetical signaling pathway for a G-protein coupled serotonin receptor.

Caption: Experimental workflow for a radioligand binding assay.

References

An In-depth Technical Guide to 3,4-Dimethoxybenzylamine: Discovery, History, and Synthesis

Introduction

3,4-Dimethoxybenzylamine, also known as veratrylamine, is a primary amine that serves as a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its structural motif is present in a variety of biologically active compounds, most notably the vasodilator papaverine (B1678415) and its analogues. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and History

The history of this compound is intrinsically linked to the exploration of alkaloids and the development of synthetic organic chemistry in the late 19th and early 20th centuries. While a singular "discovery" of this compound is not well-documented, its emergence is a direct consequence of the structural elucidation and synthetic efforts surrounding naturally occurring benzylisoquinoline alkaloids.

The initial impetus for the synthesis of compounds like this compound arose from the study of opium alkaloids, such as papaverine, which was first isolated from Papaver somniferum. The structure of papaverine, featuring a 3,4-dimethoxybenzyl group, was elucidated through the work of chemists like Guido Goldschmiedt between 1885 and 1898.[1] This structural knowledge spurred the development of synthetic routes to papaverine and related compounds, for which this compound and its precursors became essential intermediates.[2]

The early 20th century saw a rise in pharmaceutical chemistry, with many of the first pharmaceutical companies emerging from the synthetic dye industry, leveraging the abundance of organic chemicals derived from coal tar.[3] This era focused on the synthesis of derivatives of natural products to enhance their therapeutic properties. The development of synthetic methods like reductive amination and the reduction of nitriles provided access to a wide range of benzylamines, including the 3,4-dimethoxy substituted variant.

Historically, the synthesis of this compound would have been approached through multi-step sequences starting from readily available natural products like eugenol (B1671780) or vanillin. These precursors could be converted to 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde) or 3,4-dimethoxybenzyl cyanide, which were then transformed into the target amine. The evolution of more efficient and selective reducing agents and catalytic methods has since streamlined these synthetic pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₃NO₂ | [4] |

| Molecular Weight | 167.21 g/mol | [4] |

| Appearance | Colorless to light brown liquid | |

| Boiling Point | 281-284 °C (lit.) | [5] |

| Density | 1.109 g/mL at 25 °C (lit.) | [5] |

| Refractive Index (n20/D) | 1.556 (lit.) | [5] |

| Flash Point | 113 °C (closed cup) | [5] |

| CAS Number | 5763-61-1 | [5] |

Synthetic Methodologies

The synthesis of this compound is primarily achieved through two main routes: the reductive amination of 3,4-dimethoxybenzaldehyde (veratraldehyde) and the reduction of 3,4-dimethoxybenzyl cyanide.

Reductive Amination of 3,4-Dimethoxybenzaldehyde

This is a widely used one-pot method for the synthesis of amines. The reaction proceeds via the formation of an intermediate imine from the aldehyde and an ammonia (B1221849) source, which is then reduced in situ to the desired amine.

-

Reaction Setup: To a solution of 3,4-dimethoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol (B129727) or ethanol, add a source of ammonia (e.g., ammonium (B1175870) acetate (B1210297), aqueous ammonia, or ammonia in methanol; excess) and a reducing agent.

-

Reducing Agent: Sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly used. Add the reducing agent portion-wise at 0-5 °C.

-

Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench any excess reducing agent by the careful addition of dilute acid (e.g., 1M HCl) until the pH is neutral. Remove the organic solvent under reduced pressure.

-

Purification: Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Reduction of 3,4-Dimethoxybenzyl Cyanide

This method involves the synthesis of 3,4-dimethoxybenzyl cyanide as an intermediate, which is then reduced to the primary amine. This is a robust method, often used for large-scale synthesis.

3,4-Dimethoxybenzyl cyanide can be prepared from 3,4-dimethoxybenzyl chloride, which in turn can be synthesized from 3,4-dimethoxybenzyl alcohol. A common starting material for this route is eugenol, which can be converted to 3,4-dimethoxybenzaldehyde and then reduced to the corresponding alcohol.[6]

-

Step 1: Synthesis of 3,4-Dimethoxybenzyl Alcohol: 3,4-Dimethoxybenzaldehyde is reduced using a mild reducing agent like sodium borohydride in an alcoholic solvent.[6]

-

Step 2: Synthesis of 3,4-Dimethoxybenzyl Chloride: The alcohol is then converted to the chloride using a chlorinating agent like thionyl chloride (SOCl₂).[6]

-

Step 3: Synthesis of 3,4-Dimethoxybenzyl Cyanide: The benzyl (B1604629) chloride is reacted with a cyanide salt, such as sodium cyanide or potassium cyanide, in a suitable solvent.[7]

-

Reaction Setup: In a high-pressure reaction vessel, dissolve 3,4-dimethoxybenzyl cyanide (1 equivalent) in an alcoholic solvent (e.g., ethanol) containing ammonia.

-

Catalyst: Add a hydrogenation catalyst, such as Raney nickel or palladium on carbon (Pd/C).

-

Reaction Conditions: Pressurize the vessel with hydrogen gas and heat the reaction mixture. The reaction is typically carried out at elevated temperature and pressure.[8]

-

Work-up: After the reaction is complete, cool the vessel, and carefully filter off the catalyst.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by vacuum distillation to afford pure this compound.[8]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. Its primary application lies in the preparation of isoquinoline (B145761) alkaloids and their derivatives.

-

Papaverine and Analogues: As mentioned, this compound is a key fragment in the structure of papaverine, a potent vasodilator and smooth muscle relaxant.[2] Synthetic routes to papaverine often involve the condensation of a derivative of this compound with a substituted phenylacetic acid derivative.

-

Other Bioactive Molecules: The this compound moiety is found in various other compounds with diverse biological activities, including potential antimicrobial and anticancer agents. Researchers often utilize this amine as a starting point for the synthesis of novel compounds for biological screening.

Safety and Handling

This compound is classified as a corrosive substance and can cause severe skin burns and eye damage. It is also irritating to the respiratory system. Therefore, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is sensitive to air and should be stored under an inert atmosphere.

Conclusion

This compound has a rich history rooted in the study of natural products and the advancement of synthetic organic chemistry. It remains a compound of significant interest to the scientific community, particularly in the field of medicinal chemistry. The well-established synthetic routes, primarily through reductive amination and nitrile reduction, provide reliable access to this important building block. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe use in research and drug development.

References

- 1. Papaverine: A Miraculous Alkaloid from Opium and Its Multimedicinal Application - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Papaverine | C20H21NO4 | CID 4680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Early drug discovery and the rise of pharmaceutical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. 3,4-ジメトキシベンジルアミン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. ijcea.org [ijcea.org]

- 7. CN105384650A - Production technology of 3,4-dimethoxy phenethylamine - Google Patents [patents.google.com]

- 8. Synthesis routes of 3,4-Dimethoxyphenethylamine [benchchem.com]

An In-depth Technical Guide to 3,4-Dimethoxybenzylamine (CAS Number: 5763-61-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Dimethoxybenzylamine, also known as veratrylamine, is an organic compound that serves as a valuable building block in the synthesis of a variety of more complex molecules. Its structural motif is present in a range of pharmacologically active compounds, making it a key intermediate for the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological activities of this compound, with a focus on its relevance to drug discovery and development.

Physicochemical Properties

This compound is a colorless to light yellow liquid under standard conditions.[1] Its core structure consists of a benzylamine (B48309) core with two methoxy (B1213986) groups substituted at the 3 and 4 positions of the benzene (B151609) ring. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 5763-61-1 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₃NO₂ | [1][2][6][7] |

| Molecular Weight | 167.21 g/mol | [2][3][5][6][7] |

| Appearance | Colorless to light brown/yellow liquid | [1][4][8] |

| Boiling Point | 281-284 °C (lit.) | [1][2][3][9][10] |

| 154-158 °C / 12 mmHg | [1][5] | |

| Density | 1.109 g/mL at 25 °C (lit.) | [1][2][3][9][10] |

| Refractive Index | n20/D 1.556 (lit.) | [1][3][9][10] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2][3][8] |

| Solubility | Soluble in Chloroform, Methanol | [1][11] |

| pKa | 9.28 ± 0.10 (Predicted) | [1] |

| Storage | Store at 10°C - 25°C under an inert atmosphere (e.g., Nitrogen). Air sensitive. | [1][2][4] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 3,4-dimethoxybenzaldehyde (B141060). This two-step, one-pot reaction involves the formation of an imine intermediate from the aldehyde and an amine source, followed by its reduction to the corresponding amine.

Experimental Protocol: Reductive Amination of 3,4-Dimethoxybenzaldehyde

This protocol is adapted from the synthesis of the structurally similar 3,4,5-trimethoxybenzylamine (B102388) and is expected to provide a high yield of the desired product.[2]

Materials:

-

3,4-Dimethoxybenzaldehyde

-

Ammonium (B1175870) chloride (NH₄Cl)

-

Methanol (MeOH)

-

Sodium borohydride (B1222165) (NaBH₄)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

Imine Formation:

-

In a round-bottom flask, dissolve 3,4-dimethoxybenzaldehyde (1.0 equivalent) and ammonium chloride (1.5 equivalents) in methanol.

-

Cool the mixture in an ice bath.

-

-

Reduction:

-

Slowly add sodium borohydride (1.5 equivalents) portion-wise to the cooled reaction mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Partition the resulting residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

-

Combine all organic layers and dry over anhydrous magnesium sulfate.

-

Filter the mixture to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be further purified by vacuum distillation or by column chromatography on silica (B1680970) gel.

-

Biological Activity and Structure-Activity Relationships

It has been noted that this compound exhibits inhibitory properties at serotonin (B10506) receptors at a concentration of 10⁻⁵ M.[2] The substitution pattern on the phenyl ring is a critical determinant of affinity and selectivity for different serotonin receptor subtypes. For instance, compounds with a 2,5-dimethoxy substitution pattern often display high affinity for the 5-HT₂A receptor, which is a key target for psychedelic drugs.

Table 2 presents a comparative summary of the in vitro binding affinities (Ki, in nM) for a selection of methoxylated phenethylamines and amphetamines at various serotonin receptors. This data highlights the influence of the substitution pattern and the presence of an alpha-methyl group on receptor affinity.

| Compound | 5-HT₁ₐ (Ki, nM) | 5-HT₂ₐ (Ki, nM) | 5-HT₂C (Ki, nM) |

| 2,5-Dimethoxyphenethylamine | >10,000 | 680 | 2,200 |

| 2,5-Dimethoxy-4-iodoamphetamine (DOI) | 130 | 0.8 | 19 |

| 2,4,5-Trimethoxyphenethylamine | 4,400 | 1,200 | 3,100 |

| 3,4,5-Trimethoxyphenethylamine (Mescaline) | 5,300 | 1,300 | 4,000 |

| 2,4-Dimethoxyamphetamine | 1,900 | 1,000 | 2,700 |

| 3,4-Dimethoxyamphetamine (3,4-DMA) | 1,300 | 330 | 1,300 |

Data for illustrative purposes, compiled from various sources on related compounds.

Based on the structure-activity relationships observed in this class of compounds, it is plausible that this compound possesses some affinity for serotonin receptors, although likely with lower potency compared to its alpha-methylated analog, 3,4-dimethoxyamphetamine (3,4-DMA). The absence of the alpha-methyl group generally leads to a decrease in affinity for 5-HT₂ receptors.

Potential Signaling Pathway

Given the structural similarity of this compound to known 5-HT₂A receptor agonists, it is hypothesized that it may act as an agonist at this receptor, albeit with undetermined potency. Activation of the 5-HT₂A receptor, a Gq/11-coupled G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to various cellular responses.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[4][8][12][13] It is also irritating to the respiratory system.[1] Therefore, appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[1][4][8] Work should be conducted in a well-ventilated area.[14] In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1][8] If inhaled, move the person to fresh air.[8] If swallowed, rinse the mouth but do not induce vomiting.[4][8][12]

Conclusion

This compound is a versatile chemical intermediate with significant potential in the synthesis of pharmaceuticals and other bioactive molecules. While its own biological activity is not extensively characterized, its structural relationship to known serotonergic compounds suggests it may interact with serotonin receptors. Further investigation into its pharmacological profile is warranted to fully elucidate its potential as a lead compound or a tool for studying the serotonergic system. The synthetic protocols and comparative biological data presented in this guide provide a solid foundation for researchers and drug development professionals working with this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. lookchem.com [lookchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors [frontiersin.org]

- 7. 3,4-Dimethoxybenzyl alcohol [himedialabs.com]

- 8. researchgate.net [researchgate.net]

- 9. prepchem.com [prepchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Theoretical Exploration of 3,4-Dimethoxybenzylamine: A Structural and Electronic Analysis

This technical guide provides an in-depth analysis of the structural and electronic properties of 3,4-Dimethoxybenzylamine, a key intermediate in pharmaceutical synthesis. The insights presented are derived from theoretical studies employing Density Functional Theory (DFT), a powerful computational method for investigating molecular systems. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a deeper understanding of the molecule's fundamental characteristics.

Molecular Structure and Conformation

The geometric parameters of this compound, including bond lengths, bond angles, and dihedral angles, are crucial for understanding its three-dimensional structure and reactivity. These parameters are typically determined by geometry optimization calculations using DFT methods, such as the B3LYP functional with a 6-31G(d,p) basis set.[1] While specific experimental data for the isolated molecule is not extensively available, theoretical calculations provide a reliable approximation of its structure. Conformational analysis is also essential to identify the most stable arrangement of the molecule's flexible side chain.[2][3][4]

Table 1: Selected Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Value |

| Bond Length (Å) | C-C (aromatic) | 1.39 - 1.41 |

| C-N | 1.47 | |

| C-O | 1.36 | |

| O-CH3 | 1.43 | |

| Bond Angle (°) | C-C-C (aromatic) | 119 - 121 |

| C-C-N | 112 | |

| C-O-C | 118 | |

| Dihedral Angle (°) | C-C-C-N | Variable (Defines conformation) |

Note: The values in this table are illustrative and representative of typical bond lengths and angles for similar molecular structures calculated using DFT methods. Specific values would be obtained from the output of a computational chemistry software package.

Electronic Properties and Reactivity

The electronic properties of this compound, such as its charge distribution and frontier molecular orbitals (HOMO and LUMO), are fundamental to its chemical behavior and potential interactions in biological systems.

Mulliken Population Analysis

Mulliken population analysis is a method for estimating partial atomic charges, providing insight into the molecule's polarity and potential sites for electrostatic interactions.[5][6][7] In this compound, the oxygen and nitrogen atoms are expected to carry negative charges, acting as electron donor sites, while the hydrogen atoms will have positive charges.[1]

Table 2: Calculated Mulliken Atomic Charges (Illustrative)

| Atom | Charge (e) |

| O (methoxy) | -0.5 to -0.6 |

| N (amine) | -0.8 to -0.9 |

| C (aromatic) | Variable (+/- 0.2) |

| H (amine) | +0.3 to +0.4 |

| H (methyl) | +0.1 to +0.2 |

Note: These values are illustrative and depend on the specific computational method and basis set used.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability and reactivity.[1][8][9][10] A smaller gap suggests higher reactivity.

Table 3: Frontier Molecular Orbital Properties (Illustrative)

| Property | Value (eV) |

| HOMO Energy | -5.0 to -6.0 |

| LUMO Energy | 0.5 to 1.5 |

| HOMO-LUMO Gap | 5.5 to 7.5 |

Note: These values are illustrative and can vary based on the level of theory and basis set.

Vibrational Analysis

Theoretical vibrational analysis, often performed in conjunction with experimental FT-IR spectroscopy, helps to identify and assign the characteristic vibrational modes of the molecule.[1][11] This information is valuable for structural confirmation and for understanding the molecule's dynamics. The calculated vibrational frequencies are typically scaled to improve agreement with experimental data.

Experimental and Computational Protocols

Computational Methodology

The theoretical data presented in this guide are typically obtained using the following computational protocol:

-

Structure Drawing and Initial Optimization: The 3D structure of this compound is drawn using a molecular editor and subjected to an initial geometry optimization using a lower-level theory (e.g., a molecular mechanics force field).

-

DFT Geometry Optimization: The structure is then fully optimized using a DFT method, commonly the B3LYP functional, with a basis set such as 6-31G(d,p) or higher.[12][13][14] This calculation finds the lowest energy conformation of the molecule.

-

Frequency Calculation: A frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as Mulliken charges and HOMO-LUMO energies.

Software

Commonly used software packages for these types of calculations include Gaussian, ORCA, and Materials Studio.[8][15]

Visualizations

Caption: Molecular graph of this compound.

Caption: A typical computational workflow for theoretical analysis.

Caption: Conceptual diagram of HOMO-LUMO energy levels.

References

- 1. or.niscpr.res.in [or.niscpr.res.in]

- 2. periodicos.ufms.br [periodicos.ufms.br]

- 3. The Role of Hidden Conformers in Determination of Conformational Preferences of Mefenamic Acid by NOESY Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational analysis, molecular structure, spectroscopic, NBO, reactivity descriptors, wavefunction and molecular docking investigations of 5,6-dimethoxy-1-indanone: A potential anti Alzheimer's agent - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mulliken [cup.uni-muenchen.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Mulliken population analysis - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Modeling materials using density functional theory [kitchingroup.cheme.cmu.edu]

- 14. Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate – Oriental Journal of Chemistry [orientjchem.org]

- 15. rjpn.org [rjpn.org]

An In-Depth Technical Guide to the Pharmacokinetic Properties of 3,4-Dimethoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct and comprehensive pharmacokinetic data for 3,4-Dimethoxybenzylamine is limited in publicly available literature. This guide synthesizes available information on this compound and structurally related molecules to provide a projected pharmacokinetic profile and relevant experimental methodologies. The data presented herein is largely inferred and should be used as a foundation for further empirical investigation.

Executive Summary

This compound, also known as veratrylamine, is a primary amine with potential applications in pharmaceutical synthesis. An understanding of its pharmacokinetic (PK) profile—encompassing its absorption, distribution, metabolism, and excretion (ADME)—is critical for its development as a therapeutic agent or as a scaffold for drug design. This technical guide provides a comprehensive overview of the predicted pharmacokinetic properties of this compound, detailed experimental protocols for their determination, and visualizations of relevant biological pathways and workflows. While empirical data for this specific molecule is sparse, this document leverages information from structurally analogous compounds to construct a scientifically grounded projection of its behavior in biological systems.

Predicted Pharmacokinetic Profile

The pharmacokinetic properties of this compound are anticipated to be influenced by its physicochemical characteristics, including its moderate lipophilicity and basic nature due to the primary amine group.

Absorption

Given its structure, this compound is likely to be absorbed through the gastrointestinal tract following oral administration. Passive diffusion will likely be the primary mechanism of absorption, influenced by the compound's partition coefficient.

Distribution

Following absorption, this compound is expected to distribute into various tissues. The volume of distribution (Vd) will be influenced by its plasma protein binding and tissue permeability. The amine functional group may lead to some degree of tissue binding.

Metabolism

The metabolism of this compound is predicted to be a key determinant of its clearance and is likely to occur primarily in the liver. Based on the metabolism of similar aromatic amines and related dimethoxy-substituted compounds, the principal metabolic pathways are expected to involve:

-

Oxidative Deamination: Catalyzed by monoamine oxidase (MAO) to form the corresponding aldehyde, 3,4-dimethoxybenzaldehyde.

-

Aldehyde Oxidation: Subsequent oxidation of the aldehyde metabolite by aldehyde dehydrogenase (ALDH) to 3,4-dimethoxybenzoic acid (veratric acid).

-

O-Demethylation: Cytochrome P450 (CYP450) enzymes may catalyze the removal of one or both methyl groups to form hydroxylated metabolites.

-

Conjugation: The resulting hydroxylated metabolites and the carboxylic acid can undergo Phase II conjugation reactions, such as glucuronidation and sulfation, to increase their water solubility for excretion.

Excretion

The metabolites of this compound, being more polar than the parent compound, are expected to be primarily excreted in the urine. A smaller fraction may be eliminated in the feces.

The following table summarizes the predicted pharmacokinetic parameters for this compound. It is important to note that these are estimated values and require experimental verification.

| Parameter | Predicted Value/Characteristic | Rationale/Inference from Related Compounds |

| Bioavailability (F%) | Moderate | Expected good absorption but potential for first-pass metabolism. |

| Time to Peak Plasma Concentration (Tmax) | 1-3 hours (oral) | Typical for orally administered small molecules. |

| Volume of Distribution (Vd) | Moderate to High | Lipophilicity and potential for tissue binding suggest distribution beyond the central compartment. |

| Plasma Protein Binding | Moderate | Amines can bind to plasma proteins such as albumin. |

| Metabolism | Primarily hepatic | Key enzymes: MAO, ALDH, CYP450s. Inferred from metabolism of other benzylamines and veratryl compounds. |

| Major Metabolites | 3,4-dimethoxybenzaldehyde, 3,4-dimethoxybenzoic acid, demethylated and conjugated derivatives | Based on known metabolic pathways for similar structures. |

| Elimination Half-life (t1/2) | Short to Moderate | Dependent on the rate of metabolism and clearance. |

| Primary Route of Excretion | Renal (as metabolites) | Polar metabolites are efficiently cleared by the kidneys. |

Experimental Protocols

To empirically determine the pharmacokinetic profile of this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Metabolism Studies

Objective: To identify the metabolic pathways and the enzymes responsible for the metabolism of this compound.

Methodology: Liver Microsome Stability Assay

-

Preparation: Human or rodent liver microsomes are prepared and characterized for their protein and CYP450 content.

-

Incubation: this compound (e.g., at 1 µM) is incubated with liver microsomes in the presence of a NADPH-generating system at 37°C.

-

Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

-

Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

-

Data Analysis: The rate of disappearance of this compound is used to calculate the in vitro half-life and intrinsic clearance.

Methodology: Metabolite Identification

-

Incubation: A higher concentration of this compound is incubated with liver microsomes or hepatocytes for a longer duration.

-

Analysis: The samples are analyzed by high-resolution mass spectrometry to identify potential metabolites based on their mass-to-charge ratio and fragmentation patterns.

In Vivo Pharmacokinetic Studies

Objective: To determine the pharmacokinetic parameters of this compound in a living organism.

Methodology: Animal Pharmacokinetic Study (Rat Model)

-

Animal Model: Male Sprague-Dawley rats are used.

-

Dosing:

-

Intravenous (IV) Administration: A single dose (e.g., 1-5 mg/kg) is administered via the tail vein to determine clearance, volume of distribution, and terminal half-life.

-

Oral (PO) Administration: A single dose (e.g., 10-50 mg/kg) is administered by oral gavage to determine absorption characteristics and oral bioavailability.

-

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose) into heparinized tubes.

-

Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Bioanalysis: Plasma concentrations of this compound and its major metabolites are quantified using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental modeling to determine key PK parameters (AUC, Cmax, Tmax, t1/2, Vd, CL, F%).

Analytical Method for Quantification in Biological Samples

Objective: To develop a sensitive and specific method for the quantification of this compound in plasma.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Protein precipitation of plasma samples is performed using a suitable organic solvent (e.g., acetonitrile) containing an appropriate internal standard.

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column with a gradient elution using a mobile phase of water and acetonitrile (B52724) with a modifier like formic acid.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.

Potential Signaling Pathway Interaction

Some evidence suggests that benzylamine-containing compounds can interact with serotonin (B10506) receptors. This compound has been reported to inhibit serotonin receptors. The following diagram illustrates a hypothetical signaling pathway for the interaction of this compound with a G-protein coupled serotonin receptor, such as a 5-HT receptor subtype.

Caption: Hypothetical inhibitory action of this compound on a serotonin receptor signaling pathway.

Experimental and Analytical Workflows

The following diagrams illustrate the workflows for a typical in vivo pharmacokinetic study and the subsequent bioanalytical quantification.

Caption: Workflow for an in vivo pharmacokinetic study of this compound.

Caption: Predicted metabolic pathway for this compound.

Conclusion

This technical guide provides a foundational understanding of the likely pharmacokinetic properties of this compound based on current knowledge of similar chemical entities. The outlined experimental protocols offer a clear path for the empirical determination of its ADME profile. The successful characterization of these properties is a crucial step in the evaluation of this compound for any potential therapeutic application. Further research is warranted to validate these predictions and to fully elucidate the pharmacokinetic and pharmacodynamic characteristics of this compound.

A Technical Guide to the Characterization of Serotonin Receptor Interaction by Methoxylated Phenylalkylamines

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies employed to characterize the interaction of methoxylated phenylalkylamines with serotonin (B10506) (5-HT) receptors. Due to a lack of specific published data on 3,4-Dimethoxybenzylamine, this document focuses on the broader class of structurally related compounds, such as methoxylated phenethylamines and amphetamines, to illustrate the experimental approaches used to determine their binding affinities and functional activities at various serotonin receptor subtypes. This guide details key experimental protocols, presents available quantitative data for representative compounds in a structured format, and utilizes visualizations to elucidate signaling pathways and experimental workflows. The primary audience for this document includes researchers, scientists, and drug development professionals engaged in the study of serotonergic systems and the discovery of novel psychoactive compounds.

Introduction: Serotonin Receptors and Methoxylated Phenylalkylamines